

solubility of Pigment Red 83 in different solvents

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An In-depth Technical Guide to the Solubility of Pigment Red 83

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 83 (C.I. 58000:1) is a coordination complex, specifically a calcium lake of the organic dye Alizarin.[1][2][3] The core chromophore, Alizarin (1,2-dihydroxyanthraquinone), is a historical dye originally derived from the madder plant root and was the first natural dye to be synthetically produced in 1869.[4] With the molecular formula C₁₄H₈O₄, Alizarin forms the basis of this widely used pigment.[5]

This technical guide provides a comprehensive overview of the solubility characteristics of **Pigment Red 83**, focusing on its constituent molecule, Alizarin. Understanding its solubility in various solvents is critical for its application in diverse fields, including as a pigment in coatings and plastics, a biological stain for detecting calcium deposits in osteogenesis research, and in analytical chemistry.[1][5] For professionals in drug development, the physicochemical properties of anthraquinone derivatives like Alizarin are of interest due to their potential biological activities.

Solubility Profile of Alizarin (Pigment Red 83 Base)

The solubility of a pigment is a critical parameter that dictates its application, formulation, and bioavailability. As **Pigment Red 83** is a lake pigment, it is designed to be largely insoluble in many media. However, the solubility of its core component, Alizarin, has been characterized in various solvents.



Qualitative Solubility

Alizarin's solubility is dictated by its anthraquinone structure, which possesses both nonpolar aromatic regions and polar hydroxyl groups. This amphiphilic nature results in varied solubility across different solvent classes.

- Soluble In: Alizarin dissolves in several organic solvents, particularly polar and aromatic ones. It is reported as soluble in acetone, boiling ethanol, hot methanol, ether, benzene, chloroform, hexane, pyridine, glacial acetic acid, and carbon disulfide.[1][6][7] It is also soluble in alkaline solutions, where it forms a purple solution.[7]
- Slightly Soluble In: Its solubility is limited in less polar or cold solvents. It is described as slightly or partially soluble in water, cold ethanol, and carbon tetrachloride.[4][7]
- Insoluble In: Some sources list it as virtually insoluble in water and insoluble in cold ethanol.
 [7][8]

Quantitative Solubility Data

Quantitative solubility data for Alizarin is not widely tabulated in publicly accessible literature. However, specific data points from technical datasheets and regulatory documents provide valuable insights. The data is summarized in Table 1.

| Solvent/Mediu m | Temperature | Solubility | Method | Reference |
|-----------------------------|---------------|------------|-----------------|-----------|
| Water | 20°C (pH 4.5) | 0.483 mg/L | OECD TG 105 | [9] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~20 mg/mL | Not Specified | [10] |
| Dimethylformami de (DMF) | Not Specified | ~20 mg/mL | Not Specified | [10] |
| 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL | Serial Dilution | [10] |



Note: The solubility of the final pigment, **Pigment Red 83**, is expected to be significantly lower than that of pure Alizarin due to its formulation as a calcium lake.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized and rigorous experimental methods. The following protocols are commonly employed for pigments and dyes like Alizarin.

OECD Guideline 105 (Water Solubility)

The OECD Test Guideline 105 is a standardized method for determining the solubility of substances in water. It is essential for environmental fate and risk assessment.[11][12]

- Principle: The method determines the saturation mass concentration of a substance in water at a given temperature, typically 20°C. Two primary approaches are outlined:
 - Flask Method: Suitable for solubilities above 10 mg/L. An excess of the test substance is stirred in water at a constant temperature until equilibrium is reached. The solution is then filtered or centrifuged to remove undissolved particles, and the concentration of the substance in the aqueous phase is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
 - Column Elution Method: Suitable for substances with solubilities below 10 mg/L. A column
 is packed with an inert support material coated with the test substance. Water is passed
 through the column at a slow, constant rate. The eluate is collected, and its concentration
 is analyzed until a plateau is reached, which corresponds to the water solubility.[11]

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining the solubility of a solute in a volatile solvent.[10]

- Principle: This method involves preparing a saturated solution, separating a known volume of the solution from the excess solid, evaporating the solvent, and weighing the remaining solute residue.[9][13]
- Methodology:



- Saturation: An excess amount of the pigment is added to a known volume of the solvent in a sealed flask.
- Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
- Separation: The saturated solution is carefully filtered (using a syringe filter or filtration apparatus) to remove all undissolved solid particles.
- Evaporation: A precise volume of the clear filtrate is transferred to a pre-weighed container (e.g., an evaporating dish).
- Drying & Weighing: The solvent is evaporated, often in a drying oven at a temperature sufficient to remove the solvent without decomposing the solute. The container with the dry solute is cooled in a desiccator and weighed. The process is repeated until a constant weight is achieved.[9]
- Calculation: The solubility is calculated from the mass of the residue and the volume of the filtrate used.

Preparation of Stock Solutions for Biological Assays

For applications in cell culture or other aqueous-based biological assays, Alizarin's low water solubility necessitates a specific preparation method.

- Principle: A highly concentrated stock solution is first prepared in a water-miscible organic solvent in which the compound is freely soluble. This stock is then diluted into the final aqueous buffer or medium.
- Methodology:
 - A stock solution of Alizarin is prepared by dissolving it in an organic solvent such as DMSO or DMF to a known concentration (e.g., 20 mg/mL).[10] The container should be purged with an inert gas to prevent oxidation.
 - The final working solution is prepared by diluting the stock solution with the aqueous buffer of choice (e.g., PBS, cell culture medium) to the desired final concentration.[10]

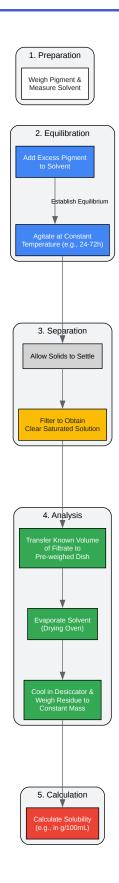


 It is critical to note that aqueous solutions prepared this way may not be stable for long periods, and it is often recommended not to store them for more than one day.[10]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining pigment solubility using the gravimetric method, a fundamental technique in this field.





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Caption: Generalized workflow for gravimetric solubility determination.



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